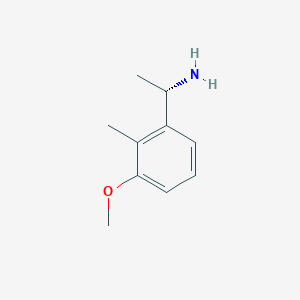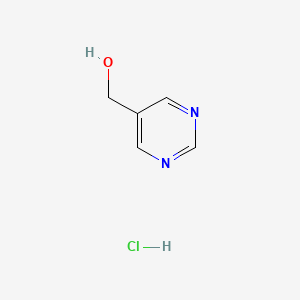![molecular formula C13H15N3O B13537819 4-[4-(1h-Imidazol-4-yl)phenyl]morpholine](/img/structure/B13537819.png)
4-[4-(1h-Imidazol-4-yl)phenyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(1H-Imidazol-4-yl)phenyl]morpholine is an organic compound that belongs to the class of phenylimidazoles. This compound features a benzene ring linked to an imidazole ring through a carbon-carbon bond, with a morpholine group attached to the benzene ring. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-Imidazol-4-yl)phenyl]morpholine typically involves a multi-step process. One common method includes the condensation of 4-(1H-imidazol-4-yl)benzaldehyde with morpholine under basic conditions. The reaction is often carried out in the presence of a catalyst such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.
化学反応の分析
Types of Reactions
4-[4-(1H-Imidazol-4-yl)phenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Formation of corresponding imidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with different functional groups replacing the morpholine group.
科学的研究の応用
4-[4-(1H-Imidazol-4-yl)phenyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 4-[4-(1H-Imidazol-4-yl)phenyl]morpholine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(1H-Imidazol-1-yl)phenol
- 4-(1H-Imidazol-1-yl)aniline
- 4-(1H-Imidazol-1-yl)benzaldehyde
Uniqueness
4-[4-(1H-Imidazol-4-yl)phenyl]morpholine is unique due to the presence of both the imidazole and morpholine groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specific interactions with biological targets.
特性
分子式 |
C13H15N3O |
|---|---|
分子量 |
229.28 g/mol |
IUPAC名 |
4-[4-(1H-imidazol-5-yl)phenyl]morpholine |
InChI |
InChI=1S/C13H15N3O/c1-3-12(16-5-7-17-8-6-16)4-2-11(1)13-9-14-10-15-13/h1-4,9-10H,5-8H2,(H,14,15) |
InChIキー |
PIKSUEFELPJKQB-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC=C(C=C2)C3=CN=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



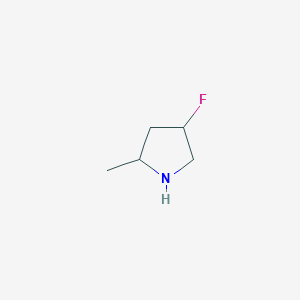
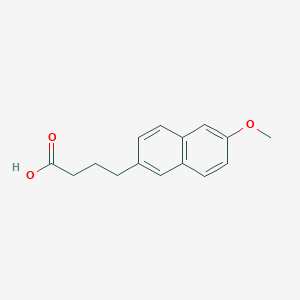


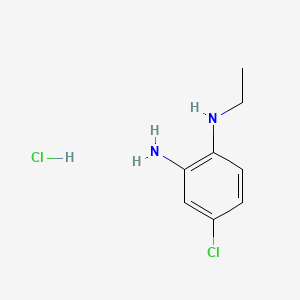

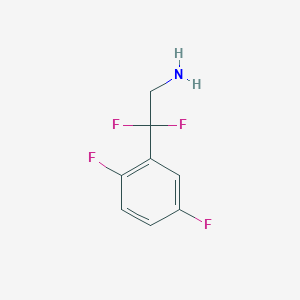
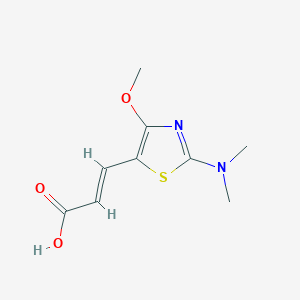
![6-{[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylic acid](/img/structure/B13537820.png)
